molecular formula C3H9NO2S B1294423 N,N-Dimethylmethanesulfonamide CAS No. 918-05-8

N,N-Dimethylmethanesulfonamide

Cat. No.: B1294423
CAS No.: 918-05-8
M. Wt: 123.18 g/mol
InChI Key: WCFDSGHAIGTEKL-UHFFFAOYSA-N
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Description

N,N-Dimethylmethanesulfonamide: is an organic compound with the molecular formula C₃H₉NO₂S . It is a colorless to slightly yellow liquid with a characteristic odor similar to methanesulfonamide. This compound is known for its excellent solubility in water, alcohols, and most organic solvents, making it a versatile solvent and catalyst in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethylmethanesulfonamide is primarily synthesized through the reaction of dimethylamine with methanesulfonyl chloride . The reaction typically involves mixing equimolar amounts of dimethylamine and methanesulfonyl chloride in a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction mixture is then stirred and heated to facilitate the formation of the desired product. After the reaction is complete, the product is purified through distillation or crystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may involve continuous flow reactors and advanced purification techniques to meet the demand for this compound in various applications .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylmethanesulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-Dimethylmethanesulfonamide finds extensive use in scientific research across multiple fields:

    Chemistry: It is used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high solubility and stability.

    Biology: The compound is employed in biochemical assays and as a reagent in the synthesis of biologically active molecules.

    Medicine: this compound is used in the development of pharmaceuticals, especially in the synthesis of sulfonamide-based drugs.

    Industry: It serves as a solvent in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethylmethanesulfonamide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonamide group can participate in hydrogen bonding and other interactions, facilitating the formation of stable complexes with other molecules. This property makes it an effective catalyst and reagent in numerous chemical processes .

Comparison with Similar Compounds

  • N,N-Dimethyltrifluoromethanesulfonamide
  • Dimethylsulfone
  • Methanesulfonamide

Comparison: N,N-Dimethylmethanesulfonamide is unique due to its balanced solubility and reactivity profile. Compared to N,N-Dimethyltrifluoromethanesulfonamide, it has a lower electron-withdrawing effect, making it less acidic and more stable under various conditions. Dimethylsulfone, on the other hand, lacks the sulfonamide group, resulting in different reactivity and applications. Methanesulfonamide is structurally similar but lacks the dimethyl groups, affecting its solubility and reactivity .

Properties

IUPAC Name

N,N-dimethylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H9NO2S/c1-4(2)7(3,5)6/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFDSGHAIGTEKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90238698
Record name N,N-Dimethylmethanesulphonamide
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Molecular Weight

123.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

918-05-8
Record name N,N-Dimethylmethanesulfonamide
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Record name N,N-Dimethylmethanesulphonamide
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Record name N,N-Dimethylmethanesulfonamide
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Record name N,N-Dimethylmethanesulphonamide
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Record name N,N-dimethylmethanesulphonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and relevant spectroscopic data for N,N-Dimethylmethanesulfonamide?

A1: While a detailed spectroscopic analysis is not provided in the research excerpts, we can confirm the following:

  • Molecular Formula: C3H9NO2S [, ]

Q2: How does this compound interact with phenols? What is the significance of this interaction?

A2: this compound forms complexes with phenol and 4-chlorophenol. Studies using PMR (Proton Magnetic Resonance) spectrometry in carbon tetrachloride solution revealed the formation of both 1:1 and 2:1 (phenol: this compound) complexes. This suggests that the sulfonamide acts as a hydrogen bond acceptor, likely through its oxygen atoms. [, ]

Q3: Can this compound be used in organic synthesis? If so, what are some examples?

A3: Yes, this compound serves as a valuable reagent in organic synthesis.

  • Formation of Hydroxysulfonic Acid Dimethylamides: The α-carbanion of this compound reacts with ketones to produce 2-hydroxy-N,N-dimethyl-1-sulfonamides. Additionally, it facilitates the nucleophilic ring-opening of oxiranes, yielding 3-hydroxy-N,N-dimethyl-1-sulfonamides. []
  • Synthesis of Vinylsulfonamides: this compound serves as a precursor in the synthesis of vinylsulfonamides, specifically N,N-dimethyl-1-propene-1-sulfonamide. This synthesis involves a dehydrative process using a methanesulfonyl chloride/organic base system. []

Q4: Has this compound been identified in natural sources?

A5: Yes, GC-MS analysis detected this compound in wild fruits of Solanum lycopersicum (tomatoes) collected from the Palani Hill Ranges of the Western Ghats. []

Q5: Is there research on the electrochemical behavior of this compound?

A6: While limited in detail within the provided excerpts, research on the anodic oxidation of this compound in alcohols and acetic acid has been conducted. [] Additionally, studies have explored the conductance behavior of 1:1 electrolytes in this compound. []

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